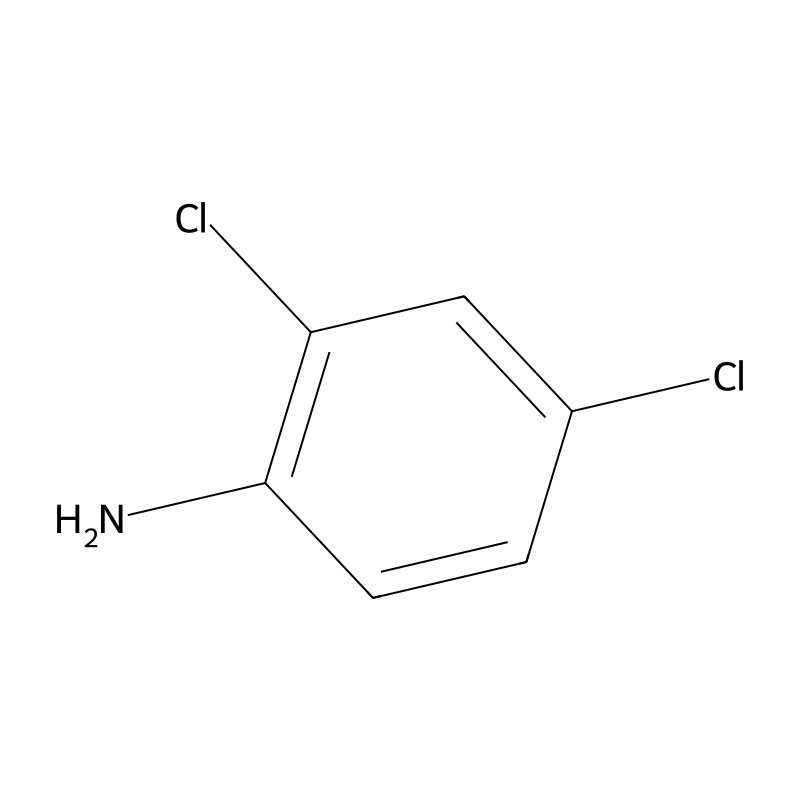

2,4-Dichloroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Slightly soluble in water, alcohol, and ether.

Solubility in water: none

Synonyms

Canonical SMILES

Environmental studies

Researchers investigate the behavior of 2,4-DCA in the environment, including its degradation by microorganisms Source: Sigma-Aldrich: . This helps understand its potential impact on ecosystems.

Chemical reactivity

Studies explore how 2,4-DCA reacts with other chemicals. For instance, research has been done on the photochemical reactions of 2,4-DCA in the presence of titanium dioxide Source: ResearchGate: . This knowledge can be useful in various fields, such as understanding environmental processes or developing new materials.

Analytical methods development

Scientists develop methods to detect and measure 2,4-DCA in the environment or biological samples. This is crucial for environmental monitoring and assessing potential health risks Source: ScienceDirect: .

2,4-Dichloroaniline is an aromatic amine characterized by the presence of two chlorine atoms at the 2 and 4 positions of the aniline ring. Its molecular formula is C₆H₄Cl₂N, and it has a molecular weight of 162.02 g/mol. The compound appears as beige crystals and is known for its low solubility in water (less than 1 mg/mL) and higher density than water (1.567 g/cm³) at room temperature .

2,4-Dichloroaniline exhibits notable biological activity:

- Toxicity: It is toxic upon ingestion or skin contact and can cause methemoglobinemia, resulting in cyanosis due to reduced oxygen transport capability in blood .

- Environmental Impact: The compound has been shown to be toxic to aquatic life, with low lethal concentrations reported for various organisms such as zebrafish and daphnia .

Several methods exist for synthesizing 2,4-dichloroaniline:

- Reduction of Parachloronitrobenzene: This method involves reducing parachloronitrobenzene using zinc powder or iron powder in hydrochloric acid. The process allows for simultaneous chlorination and reduction steps, yielding high purity and yield of the product .

- Hydroxylamine Method: Another approach includes reducing nitrobenzene to hydroxylamine followed by chlorination in an acidic medium .

The applications of 2,4-dichloroaniline are diverse:

- Agricultural Chemicals: It serves as an intermediate in the production of herbicides and pesticides.

- Dyes and Pigments: The compound is utilized in synthesizing various dyes due to its chromophoric properties.

- Pharmaceuticals: It acts as a precursor for certain pharmaceutical compounds.

Research into the interactions of 2,4-dichloroaniline reveals significant insights into its behavior in biological systems:

- Metabolism Studies: The compound undergoes rapid hydrolysis in biological systems, leading to simpler metabolites which can also exhibit biological activity .

- Toxicological Assessments: Studies have highlighted its potential hazards through acute toxicity tests on various aquatic organisms and mammals .

Several compounds share structural similarities with 2,4-dichloroaniline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloroaniline | One chlorine atom at the para position | Less toxic than 2,4-dichloroaniline |

| 2-Chloroaniline | One chlorine atom at the ortho position | Exhibits different reactivity patterns |

| Aniline | No chlorine substituents | More reactive due to lack of halogens |

Uniqueness of 2,4-Dichloroaniline:

The presence of two chlorine atoms at specific positions gives 2,4-dichloroaniline unique properties compared to its analogs. Its toxicity profile and reactivity make it particularly significant in both industrial applications and environmental studies.

Physical Description

DryPowder

COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

245.0 °C

245 °C AT 760 mm Hg

245 °C

Flash Point

Vapor Density

Density

1.567 @ 20 °C

1.57 g/cm³

LogP

log Kow= 2.91

2.78

Melting Point

63.5 °C

63-64 °C

UNII

GHS Hazard Statements

H301 (98.84%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (98.84%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (98.84%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (97.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (93.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Benzenamine, 2,4-dichloro-: ACTIVE

Analytic Laboratory Methods

APPLICATIONS OF FUSED SILICA CAPILLARY COLUMNS TO THE ANALYSIS OF ENVIRONMENTAL SAMPLES ARE PRESENTED. THE CHROMATOGRAPHIC BEHAVIOR (RETENTION TIME, RELATIVE RETENTION TIME OF ORGANIC COMPOUNDS OF ENVIRONMENTAL SIGNIFICANCE NOT LISTED AS CONSENT DECREE PRIORITY POLLUTANTS WAS INVESTIGATED ON SE-54 FUSED SILICA CAPILLARY COLUMNS. RETENTION INDICES & MASS SPECTRAL RESPONSE FACTORS ARE PRESENTED FOR 28 COMPOUNDS INCLUDING A NUMBER OF CHLORO- & NITRO-SUBSTITUTED ANILINES. THE DIRECT APPLICATION OF THE FUSED SILICA CAPILLARY COLUMN/MASS SPECTROMETRY INTERFACE TO THE ANALYSIS OF THESE COMPOUNDS IN ACTUAL ENVIRONMENTAL SAMPLES ARE PRESENTED, INCLUDING VENT EMISSIONS FROM A FUNGICIDE MANUFACTURING PROCESS & CONTAMINATED SOIL & WATER SAMPLES FROM 2 METROPOLITAN BOSTON (MA USA) CONSTRUCTION SITES. /CHLORO- AND NITRO-SUBSTITUTED ANILINES/